molecular formula C11H6BrF3N2O2 B13863748 2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No.: B13863748
M. Wt: 335.08 g/mol
InChI Key: ZMZFTUUCGWWIQJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a bromine atom on the phenyl ring and a trifluoromethyl group on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with trifluoromethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
  • 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
  • 2-(3-Methylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Uniqueness

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity and potential biological activity. The trifluoromethyl group also contributes to its distinct characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H6BrF3N2O2

Molecular Weight

335.08 g/mol

IUPAC Name

2-(3-bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H6BrF3N2O2/c12-6-2-1-3-7(4-6)17-8(10(18)19)5-9(16-17)11(13,14)15/h1-5H,(H,18,19)

InChI Key

ZMZFTUUCGWWIQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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